molecular formula C12H14ClNO B1461104 2-(4-Chlorophenyl)-5-methoxypentanenitrile CAS No. 1803594-33-3

2-(4-Chlorophenyl)-5-methoxypentanenitrile

Cat. No. B1461104
CAS RN: 1803594-33-3
M. Wt: 223.7 g/mol
InChI Key: HGRDTAKFSNMXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-5-methoxypentanenitrile (abbreviated as 2-CMP) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a colorless, crystalline compound that is insoluble in water, but soluble in organic solvents. 2-CMP is of particular interest due to its unique chemical structure, which contains both a phenyl ring and a nitrile group. This combination of functional groups makes it an attractive compound for a variety of applications, including organic synthesis, drug development, and medical research.

Scientific Research Applications

Pharmaceutical Research: Anticancer Applications

The compound has been studied for its potential as an anticancer agent. Its molecular structure has been characterized using quantum chemical methods, and it has shown promise in molecular docking with the MMP-2 metalloproteinase receptor . This suggests that it could be developed into a drug that targets specific cancer pathways.

Drug Design: Molecular Docking Studies

“2-(4-Chlorophenyl)-5-methoxypentanenitrile” has been used in molecular docking studies to understand its interaction with various receptors . These studies are crucial for drug design, as they can predict how the compound binds to receptors and can influence the development of new drugs with higher efficacy and lower side effects.

Material Science: Vibrational Spectra Analysis

The vibrational spectra of this compound have been analyzed to understand its molecular architectures . This information is valuable in material science, where the compound’s stability, reactivity, and interactions with other materials are of interest.

Chemical Synthesis: Building Block for Heterocyclic Compounds

Due to the presence of a triazole ring, this compound serves as a valuable building block for the synthesis of heterocyclic compounds . These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.

Analytical Chemistry: Quantum Chemical Calculations

The compound’s molecular structure has been optimized using various quantum chemical methods, which is important in analytical chemistry for the prediction of chemical properties and behaviors .

Biological Studies: Interaction with Amino Acids

The compound’s interaction with amino acids has been evaluated, which is significant for understanding its biological activities and potential therapeutic applications .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methoxypentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-15-8-2-3-11(9-14)10-4-6-12(13)7-5-10/h4-7,11H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRDTAKFSNMXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-methoxypentanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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